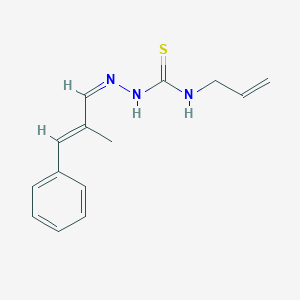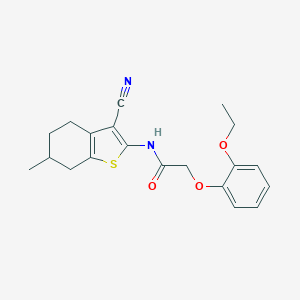![molecular formula C15H17N3O B255002 2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as 'MOA-728' and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of MOA-728 involves its ability to bind to the active site of the target enzyme and inhibit its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction between MOA-728 and the enzyme. The binding of MOA-728 to the enzyme can lead to a conformational change, which can further affect the activity of the enzyme.
Biochemical and Physiological Effects:
MOA-728 has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance the release of acetylcholine in the brain, which can improve cognitive function. It has also been reported to exhibit anti-inflammatory and antioxidant activity, which can be beneficial for the treatment of various diseases, including cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MOA-728 in lab experiments include its potent inhibitory activity against a range of enzymes, its unique structure and properties, and its potential applications in medicinal chemistry and pharmacology. However, the limitations of using MOA-728 include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which can pose a risk to researchers working with this compound.
Direcciones Futuras
There are several future directions for research on MOA-728. One area of research could focus on the development of new drugs based on the structure of MOA-728 for the treatment of various diseases, including Alzheimer's and Parkinson's. Another area of research could focus on the optimization of the synthesis method for MOA-728 to improve the overall yield and efficiency of the process. Additionally, further studies could be conducted to investigate the potential applications of MOA-728 in other fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of MOA-728 involves a multi-step process that includes the reaction of 4-methylphenyl hydrazine with 2-methylpropanal to form the corresponding hydrazone. This intermediate is then reacted with cyanoacetic acid to produce the desired product, MOA-728. The overall yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
MOA-728 has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are known to play a crucial role in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases, including Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-10(2)9-17-15-13(8-16)18-14(19-15)12-6-4-11(3)5-7-12/h4-7,10,17H,9H2,1-3H3 |
Clave InChI |
DKZGZUSNRYQDHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC(C)C)C#N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
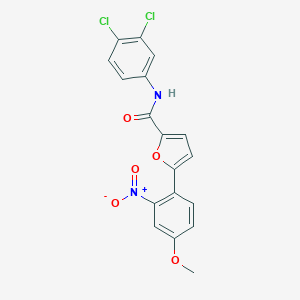
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

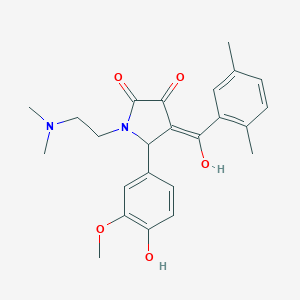
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
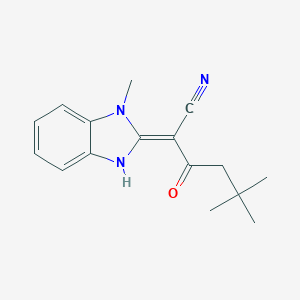
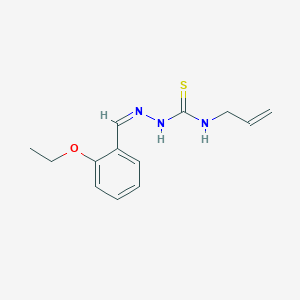
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)
